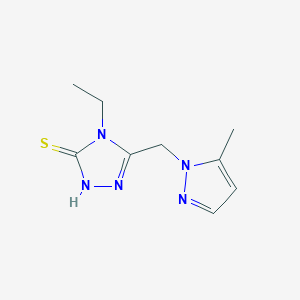

4-Ethyl-5-((5-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-3-[(5-methylpyrazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5S/c1-3-13-8(11-12-9(13)15)6-14-7(2)4-5-10-14/h4-5H,3,6H2,1-2H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMXETUDRFBAIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)CN2C(=CC=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Ethyl-5-((5-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and synthesis.

The compound has the following chemical characteristics:

- Molecular Formula : C₉H₁₃N₅S

- Molecular Weight : 223.298 g/mol

- CAS Number : 1004020-62-5

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of 4H-1,2,4-triazole derivatives with pyrazole compounds. The synthetic routes often employ reagents that facilitate the formation of the triazole and thiol moieties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| Human melanoma (IGR39) | 15.2 | High |

| Triple-negative breast cancer (MDA-MB-231) | 12.8 | Moderate |

| Pancreatic carcinoma (Panc-1) | 18.5 | Moderate |

The compound demonstrated a higher selectivity towards melanoma cells compared to other tested lines, indicating its potential as a targeted therapy for specific cancer types .

The mechanism underlying the anticancer activity of this compound is believed to involve the induction of apoptosis in cancer cells. Studies suggest that it may inhibit specific signaling pathways associated with cell proliferation and survival. For instance, compounds similar to this compound have been shown to interfere with the PI3K/Akt pathway, leading to increased apoptosis in cancer cells .

Case Studies

A notable case study involved the testing of this compound in a three-dimensional cell culture model which more accurately simulates tumor environments. Here are key findings from this study:

- Enhanced Efficacy : The compound exhibited enhanced cytotoxicity in three-dimensional cultures compared to traditional two-dimensional cultures.

- Mechanistic Insights : The study provided insights into how the compound affects cell migration and invasion capabilities of cancer cells, suggesting potential roles in metastasis prevention.

Scientific Research Applications

4-Ethyl-5-((5-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula and a molecular weight of 223.30 g/mol . It is also identified by the PubChem CID 4775991 .

Chemical Identifiers

Some key chemical identifiers for this compound include:

- IUPAC Name: 4-ethyl-3-[(5-methylpyrazol-1-yl)methyl]-1*H*-1,2,4-triazole-5-thione

- InChI: InChI=1S/C9H13N5S/c1-3-13-8(11-12-9(13)15)6-14-7(2)4-5-10-14/h4-5H,3,6H2,1-2H3,(H,12,15)

- InChIKey: DBMXETUDRFBAIY-UHFFFAOYSA-N

- SMILES: CCN1C(=NNC1=S)CN2C(=CC=N2)C

- Molecular Formula:

- CAS Number: While not explicitly listed for this exact compound, related triazole compounds and their derivatives have CAS numbers .

Synonyms

The compound is also known by several synonyms :

- This compound

- 4-ethyl-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol

- 4-ethyl-3-[(5-methylpyrazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione

- 4-Ethyl-5-(5-methyl-pyrazol-1-ylmethyl)-4H-[1,2,4]triazole-3-thiol

- 1004020-62-5

Potential Applications

While specific applications for this compound are not detailed in the provided search results, the broader research context of 1,2,4-triazole derivatives suggests potential uses.

Antibacterial Research

Triazole derivatives, including Alkyl thio-1,2,4-triazole and mercapto-1,2,4-triazole compounds, have shown promise as antibacterial agents . For example, compounds derived from nalidixic acid exhibited potency against E. coli . Molecular docking studies have validated the antibacterial potential of these compounds, indicating robust interactions with bacterial enzyme targets .

Drug Development

Certain triazole derivatives have favorable drug-likeness and toxicity profiles, suggesting their suitability for oral antibiotic therapies . Research emphasizes the potential of triazole derivatives as future candidates for antibiotic and antioxidant applications, particularly spotlighting specific compounds due to their promising efficacy and safety profiles .

Diverse Biological Activities

1,2,4-triazole derivatives have a wide range of biological activities, including antifungal, antitubercular, antioxidant, anticancer, anti-inflammatory, analgesic, antidiabetic, anticonvulsant, and anxiolytic activity . The diverse biological activities associated with 1,2,4-triazole derivatives have attracted significant interest from researchers . Triazole-based pharmacophores have gained prominence in systemically active azoles for their antifungal activity due to lower toxicity, higher bioavailability, greater fungal cytochrome p450 selectivity, and a reduced effect on the production of human sterols .

Synthesis of Novel Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s bioactivity and physicochemical properties are influenced by substituents on the triazole core. Key analogues include:

Substituent Impact :

- Pyrazole vs.

- Benzylthio vs. Mercapto : Benzylthio derivatives (e.g., compound 9 in ) exhibit antibacterial properties when converted to disulfides, whereas the mercapto group in the target compound may favor redox-mediated bioactivity.

Physicochemical Properties

- Melting Points: The target compound’s orthorhombic form melts at 454 K, slightly higher than its monoclinic polymorph (451 K) . Analogues like 4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol lack reported melting points but are typically crystalline .

- Solubility: Pyrazole-containing derivatives (e.g., ) show moderate solubility in polar solvents (e.g., ethanol), while thiophene hybrids (e.g., ) may exhibit enhanced lipophilicity.

Bioactivity Profiles

- Antimicrobial Activity: Methyl disulfide derivatives of 4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol (compound 13 in ) show potent antibacterial effects, whereas the target compound’s bioactivity remains underexplored.

- Antioxidant Activity : Alkyl derivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol exhibit moderate DPPH radical scavenging, suggesting the pyrazole moiety contributes to redox modulation .

- Antiviral Potential: The coumarin-triazole-thiophene hybrid (derived from 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol) inhibits SARS-CoV-2 PLpro, highlighting the role of heteroaromatic substituents in viral protease binding .

Q & A

Q. What are the standard synthetic protocols for 4-Ethyl-5-((5-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol?

The compound is typically synthesized via nucleophilic substitution and cyclocondensation reactions. For example:

- Step 1 : React 4-ethyl-5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiol with sodium hydroxide in methanol under reflux to form intermediates.

- Step 2 : Introduce 5-methyl-1H-pyrazole via alkylation or thiol-ether formation.

- Purification : Column chromatography or recrystallization in ethanol/water mixtures yields the final product (68–75% yields). Key characterization includes ¹H NMR, elemental analysis, and LC-MS .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Essential techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and proton environments (e.g., δ 1.52 ppm for ethyl groups, δ 3.85 ppm for methylene bridges) .

- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, S percentages) .

- LC-MS : Confirm molecular weight and fragmentation patterns .

- FTIR : Identify thiol (-SH) and triazole/pyrazole ring vibrations (e.g., 2550 cm⁻¹ for S-H, 1600 cm⁻¹ for C=N) .

Q. How is the antimicrobial activity of this compound evaluated experimentally?

- Assay Design : Use agar dilution or broth microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Controls : Compare with standard antibiotics (e.g., ciprofloxacin) and solvent controls.

- MIC Determination : Report minimum inhibitory concentrations (MICs) in µg/mL, noting discrepancies between structural analogs (e.g., pyridinyl vs. pyrazolyl substituents) .

Advanced Research Questions

Q. What computational strategies are used to predict the biological potential of this compound?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., SARS-CoV-2 helicase or bacterial enzymes).

- ADME Prediction : Apply SwissADME or ADMETlab to assess bioavailability, toxicity, and metabolic stability.

- Validation : Compare docking scores (e.g., binding energies < -8 kcal/mol) with experimental IC₅₀ values to refine models .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

- Substituent Variation : Synthesize analogs with modified pyrazole (e.g., 3-fluorophenyl) or triazole (e.g., 4-chlorophenyl) groups.

- Activity Profiling : Test analogs against enzyme targets (e.g., urease, acetylcholinesterase) and correlate substituent electronic effects (Hammett σ values) with inhibition rates.

- Crystallographic Insights : Use X-ray structures to identify key hydrogen bonds (e.g., S···H-N interactions) or π-stacking interactions .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

- Data Contradictions : Address twinning or disorder using SHELXL (e.g., TWIN/BASF commands). Validate with Rint < 0.05 and CC > 0.9 .

- Hydrogen Bonding : Refine anisotropic displacement parameters (ADPs) for sulfur and nitrogen atoms.

- Visualization : Use ORTEP-3 or WinGX to generate thermal ellipsoid plots and packing diagrams .

Q. How can toxicity and pharmacokinetic properties be assessed for preclinical development?

- In Silico Tools : Predict hepatotoxicity (e.g., ProTox-II) and plasma protein binding (e.g., pkCSM).

- In Vitro Assays : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity (IC₅₀ > 50 µM desirable).

- In Vivo Models : Evaluate acute toxicity in rodents (LD₅₀) and metabolic stability via HPLC-MS .

Q. What methodologies are employed to study metal coordination complexes of this compound?

- Synthesis : React the thiol ligand with metal salts (e.g., NiCl₂, CuSO₄) in ethanol/water under nitrogen.

- Characterization : Use UV-Vis (d-d transitions), cyclic voltammetry (redox peaks), and magnetic susceptibility.

- Applications : Test complexes for catalytic (e.g., Suzuki coupling) or sensing (e.g., Hg²⁺ detection) activity .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported antimicrobial activity data?

- Assay Variability : Standardize inoculum size (e.g., 1.5 × 10⁸ CFU/mL) and growth media (e.g., Mueller-Hinton agar).

- Structural Verification : Re-examine NMR and LC-MS data to confirm compound purity (>95%).

- Cross-Study Comparisons : Normalize MICs relative to control compounds and adjust for solvent effects (e.g., DMSO vs. water solubility) .

Q. What steps ensure reproducibility in crystallographic studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.